6-butyl-3-(4-fluorobenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
6-BUTYL-3-[(4-FLUOROPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives This compound is characterized by its unique structural features, including a butyl group, a fluorophenylmethyl group, and a chromeno[6,7-e][1,3]oxazin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BUTYL-3-[(4-FLUOROPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[6,7-e][1,3]oxazin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[6,7-e][1,3]oxazin core.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a strong base.
Attachment of the Fluorophenylmethyl Group: This step involves the use of Suzuki-Miyaura coupling reactions to attach the fluorophenylmethyl group to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
6-BUTYL-3-[(4-FLUOROPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-BUTYL-3-[(4-FLUOROPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-BUTYL-3-[(4-FLUOROPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 6-BUTYL-3-[(4-CHLOROPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE
- 6-BUTYL-3-[(4-BROMOPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE
Uniqueness
The presence of the fluorophenylmethyl group in 6-BUTYL-3-[(4-FLUOROPHENYL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs .
Properties
Molecular Formula |
C23H24FNO3 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
6-butyl-3-[(4-fluorophenyl)methyl]-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C23H24FNO3/c1-3-4-5-17-11-21(26)28-23-15(2)22-18(10-20(17)23)13-25(14-27-22)12-16-6-8-19(24)9-7-16/h6-11H,3-5,12-14H2,1-2H3 |
InChI Key |
CWYQLFXJUNNPGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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